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molecular formula H4IN B076021 Azane;hydroiodide CAS No. 12027-06-4

Azane;hydroiodide

Cat. No. B076021
M. Wt: 144.943 g/mol
InChI Key: UKFWSNCTAHXBQN-UHFFFAOYSA-N
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Patent
US08207198B2

Procedure details

A solution of 3-methoxy-2-methylbenzonitrile [(1 g, 6.79 mmol) U.S. Pat. No. 5,965,766, p 6] and tetra nbutyl ammonium iodide (4.12 g, 17 mmol) in dichloromethane (15 mL) was cooled to −78° C. and purged with nitrogen. Boron trichloride (1M in dichloromethane, 17 mL, 17 mmol) was added dropwise and the mixture was stirred for 15 minutes at −78° C. and at room temperature for 3 hours. The reaction mixture was quenched with water, stirred for 30 minutes and concentrated in vacuo. The aqueous residue was extracted with diethyl ether and the organic solution was washed with water (×5), dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a brown solid in 91% yield, 826 mg. 1H NMR (400 MHz, CDCl3) δ: 2.20 (s, 3H), 7.10 (m, 1H), 7.20 (d, 1H), 10.10 (s, 1H); LRMS APCI m/z 132 [M−H]−
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([CH3:11])=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[I-].[NH4+].B(Cl)(Cl)Cl>ClCCl>[OH:2][C:3]1[C:4]([CH3:11])=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C#N)C=CC1)C
Step Two
Name
Quantity
4.12 g
Type
reactant
Smiles
[I-].[NH4+]
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at −78° C. and at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with diethyl ether
WASH
Type
WASH
Details
the organic solution was washed with water (×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C(=C(C#N)C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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